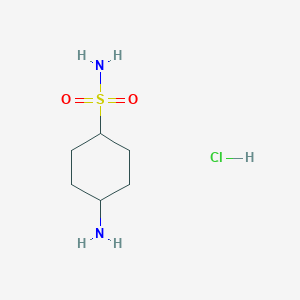

4-Aminocyclohexane-1-sulfonamide hydrochloride

Description

Properties

IUPAC Name |

4-aminocyclohexane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c7-5-1-3-6(4-2-5)11(8,9)10;/h5-6H,1-4,7H2,(H2,8,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCLEDUHODVLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155853-10-2 | |

| Record name | 4-aminocyclohexane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminocyclohexane-1-sulfonamide hydrochloride typically involves the reaction of cyclohexane with sulfonamide and subsequent amination. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminocyclohexane-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted cyclohexane derivatives .

Scientific Research Applications

Therapeutic Applications

4-Aminocyclohexane-1-sulfonamide hydrochloride has been investigated for its potential in treating a variety of medical conditions due to its structural properties that allow interaction with biological targets.

Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds related to this compound exhibit significant anti-inflammatory properties. They are being studied for their ability to modulate immune responses, making them candidates for treating autoimmune disorders such as rheumatoid arthritis and psoriasis. These compounds can potentially inhibit the excessive activation of the immune system, thereby reducing inflammation and joint destruction .

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation . The compound's ability to inhibit carbonic anhydrase IX has also been linked to its anticancer effects, providing a pathway for further development as an anticancer agent .

Enzyme Inhibition

The compound has demonstrated selective inhibition against carbonic anhydrase IX, an enzyme often overexpressed in tumors. This selectivity allows for targeted therapeutic strategies with potentially reduced side effects compared to traditional chemotherapeutics . Inhibition of this enzyme has been associated with decreased tumor growth and improved patient outcomes in various cancers.

Interaction with Receptors

Compounds similar to this compound have shown affinity for μ-opioid receptors and ORL 1-receptors. This suggests potential applications in pain management and treatment of opioid-related disorders, highlighting its versatility as a therapeutic agent .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity. Understanding the structure-activity relationship (SAR) is crucial for enhancing its efficacy and reducing toxicity. Studies have focused on modifying the sulfonamide group to improve biological activity while maintaining favorable pharmacokinetic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Aminocyclohexane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with 4-aminocyclohexane-1-sulfonamide hydrochloride, enabling a systematic comparison of physicochemical and functional properties.

4-(Dimethylamino)cyclohexanone Hydrochloride (CAS: 40594-28-3)

- Molecular Formula: C₈H₁₆ClNO

- Molecular Weight : 177.67 g/mol

- Key Features: Contains a ketone group instead of a sulfonamide. The dimethylamino group (-N(CH₃)₂) enhances lipophilicity compared to the primary amine in the target compound. Applications: Intermediate in synthesizing analgesics and antipsychotics due to its amine-ketone synergy .

| Property | 4-Aminocyclohexane-1-sulfonamide HCl | 4-(Dimethylamino)cyclohexanone HCl |

|---|---|---|

| Molecular Weight (g/mol) | 214.72 | 177.67 |

| Functional Groups | Sulfonamide, -NH₂, -Cl | Ketone, -N(CH₃)₂, -Cl |

| Solubility (Water) | Moderate (polar groups) | Low (lipophilic substituents) |

| Stability | Hydrolytically stable | Sensitive to oxidation (ketone) |

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide Hydrochloride (CAS: 45792373)

- Molecular Formula : C₈H₁₂ClN₃O₄S

- Molecular Weight : 281.72 g/mol

- Key Features: Aromatic sulfonamide with a nitro (-NO₂) group, which increases electrophilicity. Ethylenediamine linker (-NH₂CH₂CH₂NH-) enhances solubility in polar solvents. Applications: Used in proteomics research as a reversible enzyme inhibitor .

| Property | 4-Aminocyclohexane-1-sulfonamide HCl | N-(2-Aminoethyl)-4-nitrobenzenesulfonamide HCl |

|---|---|---|

| Molecular Weight (g/mol) | 214.72 | 281.72 |

| Functional Groups | Cyclohexane-sulfonamide, -NH₂ | Aromatic sulfonamide, -NO₂, -NH₂ |

| Solubility (PBS) | Moderate | High (nitro group enhances polarity) |

| Bioactivity | Broad-spectrum enzyme inhibition | Targeted inhibition (e.g., proteases) |

trans-4-Aminocyclohexanol Hydrochloride (CAS: 27489-62-9)

| Property | 4-Aminocyclohexane-1-sulfonamide HCl | trans-4-Aminocyclohexanol HCl |

|---|---|---|

| Molecular Weight (g/mol) | 214.72 | 115.18 |

| Functional Groups | Sulfonamide, -NH₂ | Hydroxyl, -NH₂ |

| Melting Point | Not reported | 110°C |

| Pharmacological Role | Enzyme inhibition | Chiral resolution |

Key Research Findings

Sulfonamide vs. Ketone/Ketoamine Derivatives: The sulfonamide group in this compound provides stronger hydrogen-bonding capacity compared to ketones or dimethylamino groups, making it more effective in targeting polar enzyme active sites .

Cyclohexane Rigidity: The cyclohexane scaffold enhances metabolic stability relative to linear or aromatic analogs (e.g., N-(2-aminoethyl)-4-nitrobenzenesulfonamide), which are more prone to oxidative degradation .

Chiral Specificity: Unlike trans-4-aminocyclohexanol hydrochloride, the target compound lacks a hydroxyl group, reducing its utility in asymmetric synthesis but improving its membrane permeability .

Biological Activity

4-Aminocyclohexane-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide compound, is part of a class of synthetic antibiotics known for their bacteriostatic properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Sulfonamides, including this compound, function primarily as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with pteridine to form dihydropteroate, a precursor in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides effectively prevent bacteria from synthesizing folate, which is crucial for DNA replication and cell division .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antibacterial Activity : This compound exhibits activity against a range of gram-positive and some gram-negative bacteria. Its effectiveness is generally measured using minimal inhibitory concentration (MIC) values and zones of inhibition in laboratory settings.

- Toxicity Profile : While generally safe, sulfonamides can cause adverse effects such as allergic reactions (including Stevens-Johnson syndrome), gastrointestinal disturbances, and hematological effects like agranulocytosis .

Antibacterial Efficacy

Recent studies have demonstrated that various sulfonamide derivatives exhibit significant antibacterial activity. For instance, compounds synthesized based on the sulfonamide framework showed potent inhibition against Escherichia coli and Staphylococcus aureus, with MIC values comparable to established antibiotics like ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 4-Aminocyclohexane-1-sulfonamide | E. coli | 31 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | - |

Case Studies

A notable study involved the synthesis and evaluation of novel sulfonamide derivatives that included 4-Aminocyclohexane-1-sulfonamide as a reference compound. These derivatives were tested against various bacterial strains, revealing that structural modifications influenced their antibacterial potency significantly .

Pharmacokinetics

The pharmacokinetic properties of sulfonamides are critical for understanding their therapeutic applications:

- Absorption : Sulfonamides are well absorbed from the gastrointestinal tract.

- Distribution : They distribute widely in body tissues and fluids.

- Metabolism : Primarily metabolized in the liver through acetylation; metabolites may retain some antibacterial activity.

- Excretion : Excreted mainly via urine, both as unchanged drug and metabolites .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminocyclohexane-1-sulfonamide hydrochloride, and what are their critical parameters?

- Methodology : Synthesis typically involves cyclization of sulfonamide precursors under acidic conditions. Key steps include:

- Reagent selection : Use of sulfonyl chlorides or thiol intermediates for sulfonamide formation (e.g., analogous to Fadrozole Hydrochloride synthesis via imidazole intermediates ).

- Temperature control : Exothermic reactions require gradual heating (e.g., 80–160°C for Memantine Hydrochloride synthesis ).

- Purification : Recrystallization or column chromatography to isolate the hydrochloride salt, as described in improved Dapoxetine synthesis protocols .

- Critical parameters : Solvent polarity (e.g., acetonitrile or THF), stoichiometry of amine-to-sulfonyl reagents, and pH adjustment for hydrochloride salt precipitation.

Q. How is this compound characterized using spectroscopic methods?

- Techniques :

- NMR : H and C NMR identify cyclohexane ring protons (δ 1.2–2.8 ppm) and sulfonamide groups (δ 3.1–3.5 ppm), similar to methyl 4-amino-1-ethyl-pyrrole carboxylate characterization .

- IR : Peaks at ~3300 cm (N-H stretch) and ~1150 cm (S=O symmetric stretch) confirm functional groups .

- Mass spectrometry : Molecular ion peaks at m/z 214.72 (CHClNOS) align with calculated molecular weights .

Q. What safety protocols are recommended for handling this compound?

- Precautions :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .

- Waste disposal : Segregate acidic waste and neutralize before disposal, adhering to regulations for halogenated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Approach :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonamide formation kinetics, as seen in thiamine hydrochloride synthesis .

- Catalyst screening : Triethylamine or DIPEA for acid scavenging, critical in preventing byproducts during cyclization .

- In-line monitoring : Use HPLC or FTIR to track reaction progress and adjust parameters in real time .

Q. How can discrepancies in purity assessments be resolved using orthogonal analytical techniques?

- Strategy :

- HPLC vs. NMR : Compare chromatographic purity (e.g., >95% by HPLC ) with H NMR integration ratios for amine protons.

- Titration : Potentiometric titration with AgNO quantifies chloride content, resolving inconsistencies in hydrochloride salt stoichiometry .

- Thermogravimetric analysis (TGA) : Detect residual solvents or decomposition products undetected by spectroscopy .

Q. How do structural modifications to the cyclohexane or sulfonamide groups impact the compound’s biological activity?

- Experimental design :

- Analog synthesis : Replace the cyclohexane ring with cyclopentane (see 4-aminocyclopent-2-ene-carboxylic acid studies ) or modify sulfonamide substituents.

- Bioassays : Test analogs for enzyme inhibition (e.g., carbonic anhydrase) or receptor binding, as done for phosphonic acid derivatives .

- SAR analysis : Correlate substituent electronegativity or steric bulk with activity changes, guided by Memantine Hydrochloride’s structure-activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.